molecular formula C10H11N3 B12310508 1-Methyl-N-phenyl-1H-pyrazol-4-amine

1-Methyl-N-phenyl-1H-pyrazol-4-amine

Cat. No.: B12310508
M. Wt: 173.21 g/mol
InChI Key: ONCHNWFVKRUSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-phenyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methyl group at position 1 and a phenyl group at position N, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl isocyanate. Another method includes the reaction of pyrazolone with methylamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-Methyl-N-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-N-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • N-Phenyl-1H-pyrazol-4-amine
  • 1-Methyl-3-phenyl-1H-pyrazol-4-amine

Comparison: 1-Methyl-N-phenyl-1H-pyrazol-4-amine is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-methyl-N-phenylpyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3

InChI Key

ONCHNWFVKRUSRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.